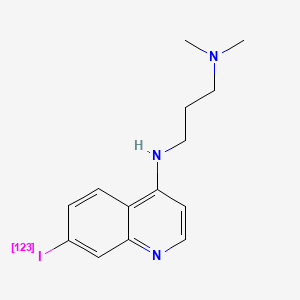

Iomethin I-123

Beschreibung

Iodine-123 (I-123) is a gamma-emitting radiopharmaceutical widely used in nuclear medicine for diagnostic imaging of the thyroid gland and neurological disorders. With a half-life of 13.2 hours and a primary gamma emission energy of 159 keV, it is well-suited for single-photon emission computed tomography (SPECT) and SPECT/CT imaging . I-123 is particularly effective in evaluating thyroid function, detecting residual thyroid tissue post-surgery, and diagnosing neurodegenerative conditions like Parkinson’s disease via dopamine transporter imaging (e.g., I-123 ioflupane) .

Eigenschaften

CAS-Nummer |

67150-99-6 |

|---|---|

Molekularformel |

C14H18IN3 |

Molekulargewicht |

351.22 g/mol |

IUPAC-Name |

N-(7-(123I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-4 |

InChI-Schlüssel |

XKUMTLINEKGTOG-RGEMYEQESA-N |

Isomerische SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[123I] |

Kanonische SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iomethin I-123 involves the iodination of N-isopropylamphetamine. The precursor, N-isopropylamphetamine, undergoes an electrophilic substitution reaction with iodine-123 to form Iomethin I-123. The reaction typically requires a solvent such as acetic acid and a catalyst like copper (II) sulfate to facilitate the iodination process .

Industrial Production Methods

Industrial production of Iomethin I-123 involves the use of a cyclotron to produce iodine-123 from xenon-124 via the nuclear reaction ({124}Xe(p,2n){123}Cs \rightarrow ^{123}Xe \rightarrow ^{123}I). The iodine-123 is then purified and used in the iodination reaction to produce Iomethin I-123. The process includes steps to ensure high radiochemical purity and specific activity .

Analyse Chemischer Reaktionen

Types of Reactions

Iomethin I-123 primarily undergoes electrophilic substitution reactions due to the presence of the iodine atom. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as iodine-123 and catalysts like copper (II) sulfate in acetic acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major product of the iodination reaction is Iomethin I-123 itself. Oxidation and reduction reactions can lead to the formation of various iodinated and deiodinated derivatives, respectively .

Wissenschaftliche Forschungsanwendungen

Iomethin I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tracer in radiolabeling studies to track chemical reactions and molecular interactions.

Biology: Helps in studying the distribution and kinetics of neurotransmitters in the brain.

Industry: Employed in the development of new radiopharmaceuticals and imaging agents.

Wirkmechanismus

Iomethin I-123 exerts its effects by being transported into adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is rapidly cleared from systemic circulation and accumulates in adrenergically innervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Vergleich Mit ähnlichen Verbindungen

Limitations and Clinical Nuances

- Discordance with I-131: While I-123 scans correlate well with I-131 in thyroid bed evaluation, they underperform in detecting lymph node and lung metastases, necessitating complementary I-131 post-therapy scans .

- Cost and Availability : I-123 is more expensive and logistically challenging (short half-life) than Tc-99m, which remains widely used for initial thyroid assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.